

Mifepristone-13C,d3 CAS number and molecular formula

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Compound of Interest

Compound Name: Mifepristone-13C,d3

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In-Depth Technical Guide to Mifepristone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mifepristone-13C,d3**, a stable isotope-labeled derivative of Mifepristone. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and biological context.

Core Compound Details

Mifepristone-13C,d3 is a synthetic steroid that acts as a potent antagonist to both progesterone and glucocorticoid receptors. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Deuterium (d3), makes it an invaluable tool in a variety of research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis of Mifepristone.

Chemical and Physical Properties

A precise CAS number and molecular formula for the dual-labeled **Mifepristone-13C,d3** are not readily available in public databases. However, based on the known structures of Mifepristone and its deuterated analogue, the following information can be derived and is presented alongside the unlabeled and d3-labeled variants for comparison.



Property	Mifepristone	Mifepristone-d3	Mifepristone- 13C,d3 (Predicted)
CAS Number	84371-65-3[1][2]	1228097-18-4 (for N-methyl-d3)[3]	Not available
Molecular Formula	C29H35NO2[2][4][5]	C29H32D3NO2[6][7]	C28 ¹³ CH32D3NO2
Molecular Weight	429.59 g/mol [1][2]	432.6 g/mol [3][6]	~433.6 g/mol
Synonyms	RU-486, RU-38486	RU486-d3	RU486-¹³C,d₃

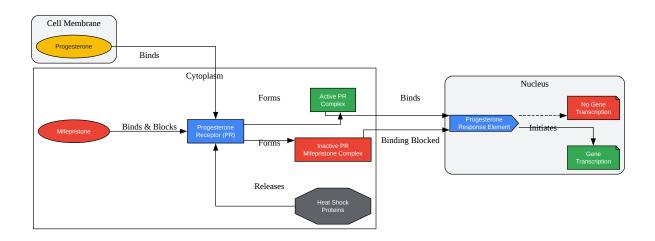
Mechanism of Action: Signaling Pathways

Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR). This binding prevents the respective hormones, progesterone and cortisol, from activating their receptors, thereby blocking their downstream signaling pathways.

Progesterone Receptor Antagonism

Mifepristone binds with high affinity to the progesterone receptor, preventing the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade leads to the termination of progesterone-dependent physiological processes.





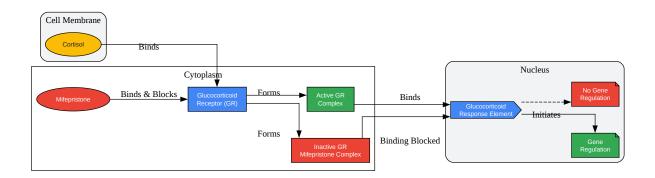
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Caption: Mifepristone blocks the progesterone receptor signaling pathway.

Glucocorticoid Receptor Antagonism

Similarly, mifepristone competes with cortisol for binding to the glucocorticoid receptor. This action inhibits the receptor's ability to translocate to the nucleus and regulate the expression of glucocorticoid-responsive genes.





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Caption: Mifepristone blocks the glucocorticoid receptor signaling pathway.

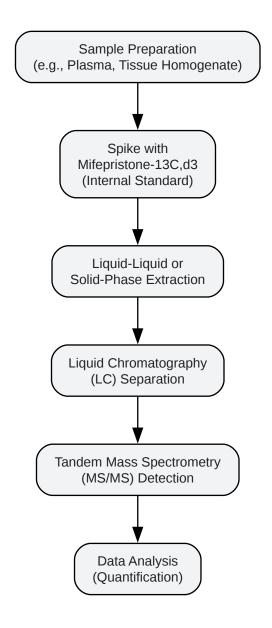
Experimental Protocols

Mifepristone-13C,d3 is primarily used as an internal standard in analytical methods. Below are outlines of common experimental protocols where this compound would be essential.

Quantitative Analysis by LC-MS/MS

This method is used for the sensitive and specific quantification of Mifepristone in biological matrices.





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Caption: Workflow for quantitative analysis of Mifepristone using LC-MS/MS.

Methodology:

- Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) are thawed and vortexed.
- Internal Standard Spiking: A known concentration of **Mifepristone-13C,d3** is added to each sample, calibrator, and quality control sample.



- Extraction: Mifepristone and the internal standard are extracted from the biological matrix using either liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction.[8][9]
- Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically with a C18 column, for separation from other matrix components. A gradient elution with solvents like methanol and ammonium acetate is often used.[8]
- Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mifepristone and Mifepristone-13C,d3.
- Quantification: The concentration of Mifepristone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cell Viability/Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of Mifepristone on cultured cells.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
- Compound Treatment: Treat the cells with various concentrations of Mifepristone. Include untreated and vehicle-only controls.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.



Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with Mifepristone.

Methodology:

- Cell Seeding: Plate a known number of single cells in multi-well plates.[12]
- Treatment: Treat the cells with different concentrations of Mifepristone for a specified duration.
- Incubation: Remove the treatment and incubate the cells in fresh medium for 1-3 weeks to allow for colony formation.
- Fixation and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.[12]
- Colony Counting: Count the number of colonies containing at least 50 cells.
- Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.

Conclusion

Mifepristone-13C,d3 is an essential tool for the precise and accurate quantification of Mifepristone in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and metabolic studies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the effects and disposition of Mifepristone in various biological systems. The understanding of its mechanism of action as a dual progesterone and glucocorticoid receptor antagonist continues to drive research into its therapeutic applications.

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